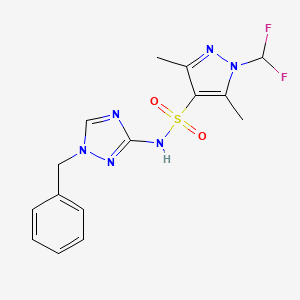![molecular formula C17H18Cl2FN5O3 B10939167 1-[4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]-3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B10939167.png)
1-[4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]-3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the piperazine derivative: This step involves the reaction of 2-chloro-4-fluorobenzyl chloride with piperazine under basic conditions to form the intermediate 4-(2-chloro-4-fluorobenzyl)piperazine.
Coupling with pyrazole derivative: The intermediate is then reacted with 4-chloro-3-nitro-1H-pyrazole in the presence of a suitable coupling agent to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the piperazine ring.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like sodium azide, and strong acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE can be compared with other similar compounds, such as:
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and substitution patterns.
Steviol glycosides: Although structurally different, these compounds share some functional similarities in terms of their chemical reactivity.
The uniqueness of 1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18Cl2FN5O3 |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
1-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-3-(4-chloro-3-nitropyrazol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H18Cl2FN5O3/c18-14-9-13(20)2-1-12(14)10-22-5-7-23(8-6-22)16(26)3-4-24-11-15(19)17(21-24)25(27)28/h1-2,9,11H,3-8,10H2 |
InChI Key |
SEKYMFZJQAPBQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)C(=O)CCN3C=C(C(=N3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10939087.png)
![2-(1,5-dimethyl-1H-pyrazol-3-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10939095.png)
![2-[1-(4-fluorobenzyl)piperidin-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10939096.png)
![2-(1-Adamantylmethyl)-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10939098.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10939099.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10939103.png)
![5-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10939111.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10939114.png)
![6-(furan-2-yl)-N-(4-methoxy-2-methylphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10939123.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10939127.png)
![6-cyclopropyl-3-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939132.png)


![6-cyclopropyl-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939158.png)
